molecular formula C23H26N2O7 B2939599 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 851403-42-4

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2939599
CAS No.: 851403-42-4
M. Wt: 442.468
InChI Key: WLZGDIHUWDXBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5,8-Dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 3,4,5-trimethoxybenzamide core linked via an ethyl group to a substituted quinoline moiety. The quinoline ring is substituted with methoxy groups at positions 5 and 8 and a ketone at position 2. This compound is hypothesized to exhibit biological activity due to structural similarities with known cytotoxic agents, particularly those targeting tubulin or DNA topoisomerases . The 3,4,5-trimethoxybenzamide group is a common pharmacophore in anticancer agents, while the quinoline scaffold may enhance DNA intercalation or protein binding .

Properties

CAS No.

851403-42-4

Molecular Formula

C23H26N2O7

Molecular Weight

442.468

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H26N2O7/c1-28-16-6-7-17(29-2)20-15(16)10-13(23(27)25-20)8-9-24-22(26)14-11-18(30-3)21(32-5)19(12-14)31-4/h6-7,10-12H,8-9H2,1-5H3,(H,24,26)(H,25,27)

InChI Key

WLZGDIHUWDXBGQ-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

solubility

not available

Origin of Product

United States

Mechanism of Action

The chemistry of quinoline-2,4-diones, to which this compound is related, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, and well over 100 naturally occurring molecules display this motif .

Biological Activity

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure combines a quinoline core with methoxy substitutions and an amide linkage to a trimethoxybenzene moiety. This compound has garnered attention for its potential biological activities, which include interactions with various molecular targets relevant to medicinal chemistry and drug development.

  • Molecular Formula: C23H26N2O7
  • Molecular Weight: 442.5 g/mol
  • IUPAC Name: this compound

Structural Features

The compound features:

  • A quinoline core with dimethoxy substitutions at positions 5 and 8.
  • An amide bond connecting to a trimethoxybenzene group.

This structural arrangement is crucial for its biological activity as it influences solubility, reactivity, and interaction with biological targets.

This compound exhibits diverse biological activities through its interaction with specific receptors and enzymes. It is known to:

  • Act as an antagonist at the glycine site of the NMDA receptor, which plays a significant role in neuroprotection and pain perception.
  • Inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

Pharmacological Evaluations

Research has demonstrated that this compound can modulate various cellular processes by binding to specific molecular targets. For instance:

  • In vitro studies have shown that it can inhibit certain cancer cell lines by disrupting pathways associated with cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismObservations
NMDA Receptor AntagonismGlycine site inhibitionPotential neuroprotective effects
Anticancer ActivityEnzyme inhibitionDisruption of cell proliferation pathways
BronchodilationNon-sympathomimetic mechanismEnhanced respiratory function in models

Case Studies

  • Anticancer Studies : A study found that analogs of this compound demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the quinoline core could enhance or reduce activity based on structural variations.
  • Respiratory Function : In animal models, compounds related to this compound exhibited bronchodilatory effects without the central nervous system side effects commonly associated with traditional bronchodilators.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : The reaction between 5,8-dimethoxyquinoline derivatives and trimethoxyaniline under acidic conditions.
  • Coupling Agents : Utilizing agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.

Industrial Production Methods

To optimize yield and purity in industrial settings:

  • Advanced purification techniques such as chromatography are employed.
  • Continuous flow reactors may be used for scaling up production efficiently.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide, highlighting differences in substituents, physical properties, and biological activities:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Molecular Formula Reported Activity Evidence Source
This compound (Target Compound) Quinoline + 3,4,5-TMB* 5,8-Dimethoxyquinolin-2-one, ethyl linker N/A C₂₇H₂₉N₂O₈ Hypothesized cytotoxic N/A
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide Benzimidazole + 3,4,5-TMB Cyano group at benzimidazole C5/C6 247–250 C₁₈H₁₆N₄O₄ Not specified
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Acrylamide + 3,4,5-TMB Furan-2-yl, o-tolylamino 222–224 C₂₅H₂₅N₂O₆ Cytotoxic (in vitro)
(Z)-N-(1-(Furan-2-yl)-3-oxo-3-(2-(2-(quinolin-8-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)-3,4,5-TMB (5) Quinoline + Acrylamide + 3,4,5-TMB Quinolin-8-yloxy, hydrazinyl linker 249–251 C₂₈H₂₆N₄O₈ Cytotoxic (IC₅₀: 1.8–4.3 µM)
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide Dihydropyridine + 3,4,5-TMB 4,6-Dimethyl-2-oxo-dihydropyridine N/A C₁₈H₂₂N₂O₅ Not specified

*TMB: Trimethoxybenzamide

Key Differences in Physicochemical Properties

  • Melting Points: The target compound’s quinoline core and ethyl linker may influence its melting point relative to analogues. For instance, benzimidazole derivatives (e.g., ) exhibit higher melting points (~247–250°C) compared to furan-linked acrylamides (~214–251°C), likely due to increased rigidity .
  • Solubility: The 3,4,5-trimethoxybenzamide group enhances lipophilicity, but the quinoline moiety in the target compound may reduce aqueous solubility compared to furan derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.